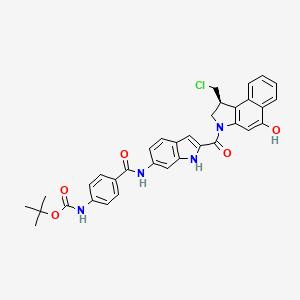
2-Fluoro-4-methylpentan-1-amine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of amines like 2-Fluoro-4-methylpentan-1-amine hydrochloride can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H16ClN .Chemical Reactions Analysis
Amines like this compound show characteristic changes in their infrared spectrum when a small amount of mineral acid is added to the sample . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity : Research on the synthesis of fluorinated compounds, such as the development of direct fluorination technology, highlights the utility of fluorinated molecules in creating materials for lithium batteries (Kobayashi et al., 2003). This demonstrates the importance of fluorinated compounds in improving the performance and efficiency of energy storage devices.
Pharmaceuticals and Bioactive Molecules : The design and synthesis of selective inhibitors for enzymes like endothelin-converting enzyme (Wallace et al., 1998) illustrate the role of fluorinated compounds in developing new therapeutic agents. Such research shows the potential for "2-Fluoro-4-methylpentan-1-amine hydrochloride" to be used in the design of drugs with improved efficacy and selectivity.
Material Science : The application of fluorinated molecules in materials science, such as in the synthesis of perfluorotertiary amines via liquid-phase photofluorination (Ono et al., 1995), showcases the versatility of fluorinated compounds in creating materials with unique properties, such as increased stability and resistance to degradation.
Quorum Sensing and Biofilm Formation : Research on the inhibition of quorum sensing and biofilm formation in bacteria using fluorinated analogs of signaling molecules (Kadirvel et al., 2014) demonstrates the potential application of fluorinated amines in addressing bacterial communication and biofilm-associated infections.
Mecanismo De Acción
Propiedades
IUPAC Name |
2-fluoro-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN.ClH/c1-5(2)3-6(7)4-8;/h5-6H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKCRRMJMARNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1484411.png)

![13-(tert-Butoxycarbonyl)-9-{3-[(tert-butoxycarbonyl)amino]propyl}-2,2-dimethyl-4-oxo-3-oxa-5,9,13-triazapentadecan-15-oic acid](/img/structure/B1484413.png)
![7-Ethyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484415.png)
![2-[(3-Hydroxy-2-pyridinyl)(2-oxo-2-phenylacetyl)amino]acetic acid](/img/structure/B1484416.png)

![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)
![7-(Cyclopropylmethyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484422.png)

![1-(3-{[(Benzyloxy)carbonyl]amino}propanoyl)-3-azetidinyl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B1484427.png)


![2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol](/img/structure/B1484431.png)
